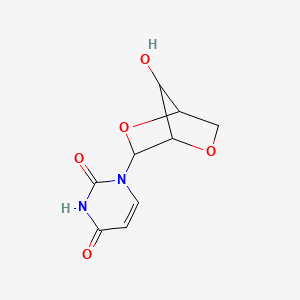
(2,6-Dichloro-4-nitrophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (2,6-dichloro-4-aminophenoxy)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2,6-Dichloro-4-nitrophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.
2,6-Dichlorophenol: A related compound with two chlorine atoms on the phenyl ring.
4-Nitrophenoxyacetic acid: A similar compound with a nitro group on the phenyl ring.
Uniqueness
(2,6-Dichloro-4-nitrophenoxy)acetic acid is unique due to the specific arrangement of chlorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure makes it valuable for various applications and research studies.
Properties
CAS No. |
2300-67-6 |
|---|---|
Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-5-1-4(11(14)15)2-6(10)8(5)16-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
LEOSVWCQGFJFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



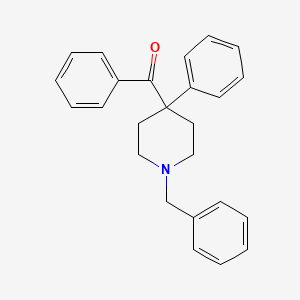
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
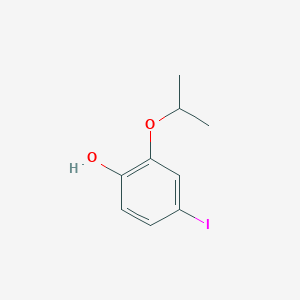
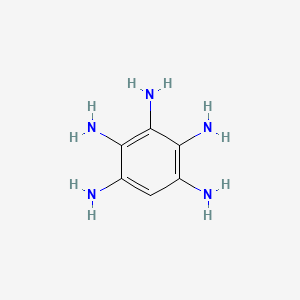
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
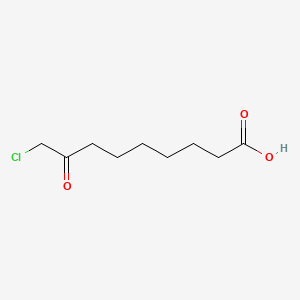
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
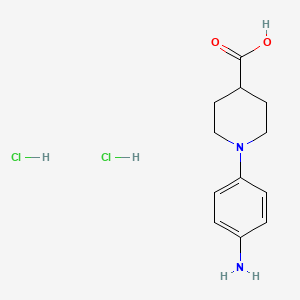
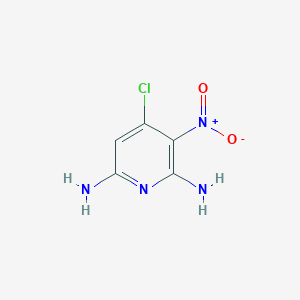
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
